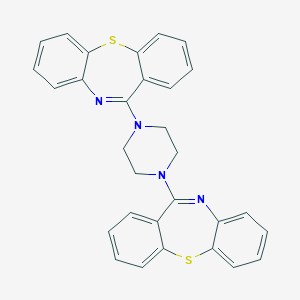

Quetiapine Dimer Impurity

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N4S2/c1-5-13-25-21(9-1)29(31-23-11-3-7-15-27(23)35-25)33-17-19-34(20-18-33)30-22-10-2-6-14-26(22)36-28-16-8-4-12-24(28)32-30/h1-16H,17-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQIBYYFBRAARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C5=NC6=CC=CC=C6SC7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647132 | |

| Record name | 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945668-94-0 | |

| Record name | 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945668940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BIS(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS2P01TZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Formation of Quetiapine Dimer Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation mechanisms, experimental protocols, and analytical methodologies related to the quetiapine dimer impurity, identified as 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine. Understanding the generation of this and other impurities is critical for ensuring the quality, safety, and efficacy of quetiapine formulations.

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. During the synthesis, formulation, and storage of the active pharmaceutical ingredient (API), various related substances and degradation products can form. One such critical impurity is the quetiapine dimer, 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine (CAS No. 945668-94-0, Molecular Formula: C30H24N4S2)[2][3][4][5][6][7][8]. The presence of this impurity, even in small amounts, is strictly regulated by pharmacopeias, necessitating a thorough understanding of its formation pathways to develop effective control strategies.

This guide will explore the primary mechanisms of quetiapine dimer formation, including its synthesis as a process-related impurity and its generation through degradation pathways. Detailed experimental protocols for the synthesis and analysis of this impurity are provided, along with quantitative data from forced degradation studies.

Core Formation Mechanisms

The this compound can be formed through two primary pathways: as a process-related impurity during synthesis and as a degradation product.

Process-Related Formation: Piperazine Cross-Linking

The most direct route to the formation of the quetiapine dimer is through a process-related side reaction during the synthesis of quetiapine. The synthesis of quetiapine typically involves the reaction of 11-chlorodibenzo[b,f][1][2]thiazepine with an appropriate piperazine derivative. However, if un-substituted piperazine is present, it can react with two molecules of the 11-chlorodibenzo[b,f][1][2]thiazepine intermediate, leading to the formation of the dimer[3][9]. This impurity has been identified in the range of 0.05-0.15% in some manufacturing processes[9].

The reaction is a double nucleophilic substitution where both nitrogen atoms of the piperazine ring displace the chlorine atom on two separate molecules of the dibenzothiazepine intermediate.

References

- 1. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Bis(dibenzo[b,f][1,4]thiazepin-11-yl)piperazine | Advent [adventchembio.com]

- 4. Bis(dibenzothiazepinyl) Piperazine (1,4-Bis(dibenzo[b,f][1… [cymitquimica.com]

- 5. 11,11'-(1,4-Piperazinediyl)bis-dibenzo[b,f][1,4]thiazepine | 945668-94-0 | IP27362 [biosynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. store.usp.org [store.usp.org]

- 8. 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine | C30H24N4S2 | CID 24740561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Quetiapine Dimer Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of a critical process-related impurity of Quetiapine, the dimer impurity formally known as 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the final drug product. This document outlines the potential synthetic pathways leading to the formation of the quetiapine dimer, detailed analytical methodologies for its characterization, and relevant spectral data.

Introduction to Quetiapine and Impurity Profiling

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It exerts its therapeutic effects through a complex interaction with various neurotransmitter receptors in the brain. The manufacturing process of Quetiapine, like any synthetic API, can result in the formation of impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or greater.

The quetiapine dimer is a known impurity that can arise during the synthesis of the API. Its structure consists of two dibenzothiazepine moieties linked by a central piperazine ring. Understanding the formation and characteristics of this impurity is crucial for process optimization and quality control.

Synthesis of Quetiapine Dimer Impurity

The formation of the this compound is primarily attributed to a piperazine crosslinking reaction during the synthesis of Quetiapine. This can occur when 11-chlorodibenzo[b,f][1][2]thiazepine, a key intermediate, reacts with piperazine under conditions that favor double substitution.

A plausible synthetic pathway for the dimer impurity involves the reaction of two molecules of an 11-substituted dibenzo[b,f][1][2]thiazepine with one molecule of piperazine. The reaction of 11-piperazinyl-dibenzo[b,f][1][2]thiazepine with another molecule of the dibenzothiazepine precursor can also lead to the formation of this dimer.

Caption: Proposed synthesis pathway for the this compound.

Characterization of this compound

The structural elucidation and confirmation of the this compound are achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the impurity. The protonated molecular ion peak [M+H]⁺ for the this compound is observed at an m/z that corresponds to its molecular formula, C₃₀H₂₄N₄S₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of the dimer. The spectra will show characteristic signals for the aromatic protons of the dibenzothiazepine rings and the methylene protons of the central piperazine ring. The symmetry of the molecule will be reflected in the number and multiplicity of the signals.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. The spectrum of the dimer impurity will exhibit characteristic absorption bands for aromatic C-H stretching, C=N stretching, and C-S stretching vibrations.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary technique for the separation, detection, and quantification of the this compound in the API. A well-developed HPLC method can effectively separate the dimer from Quetiapine and other related substances. The relative retention time (RRT) of the dimer impurity is a key parameter for its identification in routine analysis.

Experimental Protocols

Synthesis of this compound (Reference Standard)

This protocol describes a general method for the synthesis of the this compound for use as a reference standard.

Materials:

-

Piperazine

-

Toluene (or other suitable high-boiling inert solvent)

-

Triethylamine (or other suitable base)

Procedure:

-

Dissolve 11-chlorodibenzo[b,f][1][2]thiazepine (2 equivalents) in toluene in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Add piperazine (1 equivalent) and triethylamine (2.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any precipitated salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

-

Characterize the purified product by MS, NMR, and IR spectroscopy to confirm its identity and purity.

Analytical Method for Impurity Profiling by HPLC

This protocol provides a general framework for an RP-HPLC method for the determination of the this compound. Method parameters may need to be optimized for specific instrumentation and columns.

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: Buffer solution (e.g., phosphate buffer, pH adjusted)

-

Mobile Phase B: Acetonitrile or Methanol

-

Gradient Elution: A suitable gradient program to ensure separation of all impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: UV at a wavelength where both Quetiapine and the impurity have significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh and dissolve the Quetiapine API sample in a suitable diluent (e.g., a mixture of mobile phase A and B).

-

Prepare a reference standard solution of the this compound of a known concentration in the same diluent.

-

Inject the sample and standard solutions into the HPLC system and record the chromatograms.

Data Analysis:

-

Identify the peak corresponding to the dimer impurity in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the amount of the dimer impurity in the sample using the peak area and the concentration of the reference standard.

Quantitative Data Summary

The following table summarizes typical analytical data for the this compound. The exact values may vary depending on the specific analytical method and instrumentation used.

| Parameter | Value |

| Chemical Name | 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine |

| Molecular Formula | C₃₀H₂₄N₄S₂ |

| Molecular Weight | 504.67 g/mol |

| CAS Number | 945668-94-0 |

| Appearance | Off-white to pale yellow solid |

| HPLC RRT (approx.) | Varies depending on method (typically > 1.0 relative to Quetiapine) |

| MS (ESI+) [M+H]⁺ (m/z) | 505.1 |

Logical and Signaling Pathway Visualizations

Analytical Workflow for Impurity Characterization

Caption: Analytical workflow for the characterization of the this compound.

Quetiapine Signaling Pathway

Quetiapine's therapeutic effects are mediated through its interaction with multiple neurotransmitter receptors.[3] It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[3] Its active metabolite, norquetiapine, also contributes to its overall pharmacological profile.[4]

Caption: Simplified signaling pathway of Quetiapine's primary receptor interactions.

Conclusion

The effective control of the this compound is essential for ensuring the quality and safety of Quetiapine API. This technical guide has provided a detailed overview of the synthesis, characterization, and analytical control of this critical impurity. The presented experimental protocols and data serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the manufacturing and quality control of Quetiapine. A thorough understanding of impurity profiles is fundamental to the development of robust and compliant pharmaceutical manufacturing processes.

References

- 1. droracle.ai [droracle.ai]

- 2. Quetiapine has a D2/3 receptor binding profile similar to clozapine: A [18F]fallypride PET study in patients with schizophrenia | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 3. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

The Chemical Landscape of Quetiapine: An In-depth Guide to Process Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, identification, and characterization of process-related impurities of quetiapine, an atypical antipsychotic medication. Understanding the impurity profile of an active pharmaceutical ingredient (API) like quetiapine is critical for ensuring its safety, efficacy, and quality. This document details the known process impurities and degradation products, their structural elucidation, and the analytical methodologies employed for their control.

Introduction to Quetiapine and its Impurities

Quetiapine, chemically known as 2-{2-[4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl]ethoxy}ethanol, is a dibenzothiazepine derivative.[1][2] The synthesis of quetiapine is a multi-step process that can lead to the formation of various process-related impurities. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities present at levels of 0.1% or higher.[3][4]

Quetiapine Process Impurities: Structures and Quantification

Several process-related impurities of quetiapine have been identified and characterized.[1][2][5][6] These are often present in the final API at low levels, typically ranging from 0.05% to 0.15%.[1][2] The following table summarizes the key process impurities, their chemical names, and reported detection levels.

| Impurity ID | Trivial Name | Chemical Name | Typical Detection Level (%) |

| I | Desethanol Quetiapine | 2-[4-dibenzo[b,f][1][2]thiazepine-11-yl-1-piperazinyl]-2-ethanol | 0.05 - 0.15[1][2] |

| II | N-Formyl Piperazinyl Thiazepine | 11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f][1][2]thiazepine | 0.05 - 0.15[1][2] |

| III | Quetiapine Carboxylate | 2-(2-hydroxyethoxy)ethyl-2-[2-[4-dibenzo[b,f][1][2]thiazepine-11-piperazinyl-1-carboxylate | 0.05 - 0.15[1][2] |

| IV | Ethylpiperazinyl Thiazepine | 11-[4-ethyl-1-piperazinyl]dibenzo[b,f][1][2]thiazepine | 0.05 - 0.15[1][2] |

| V | Ethyl Quetiapine | 2-[2-(4-dibenzo[b,f][1][2]thiazepin-11-yl-1-piperazinyl)ethoxy]-ethyl-ethanol | 0.05 - 0.15[1][2] |

| VI | Bis(dibenzo)piperazine | 1,4-bis[dibenzo[b,f][1][2]thiazepine-11-yl]piperazine | 0.05 - 0.15[1][2] |

| VII | Piperazinyl Thiazepine | 11-piperazinyldibenzo[b,f][1][2]thiazepine | Intermediate[1][2] |

| VIII | 2-(phenylthio)aniline | 2-(phenylthio)aniline | Starting Material[5][6] |

| IX | Phenyl N-[2-(phenylthio)phenyl]carbamate | Phenyl N-[2-(phenylthio)phenyl]carbamate | By-product[5][6] |

| X | N,N'-bis[2-(phenylthio)phenyl]urea | N,N'-bis[2-(phenylthio)phenyl]urea | By-product[5][6] |

| XI | N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide HCl | N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride | By-product[5][6] |

| XII | N,N'-bis[(2-phenylthio)phenyl]-1,4-piperazinedicarboxamide | N,N'-bis[(2-phenylthio)phenyl]-1,4-piperazinedicarboxamide | By-product[5][6] |

Degradation Products of Quetiapine

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions.[7][8] For quetiapine, oxidative conditions are particularly relevant, leading to the formation of N-oxide and S-oxide derivatives.[9]

| Degradant ID | Trivial Name | Chemical Name |

| DP-I | Quetiapine N-oxide | 2-[2-(4-dibenzo[b,f][1][2]thiazepin-11-yl-1-oxido-piperazin-1-yl)ethoxy]ethanol |

| DP-II | Quetiapine S-oxide | 2-{2-[4-(5-oxodibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl]ethoxy}ethanol |

Experimental Protocols

The identification, isolation, and characterization of quetiapine impurities involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A validated, stability-indicating HPLC method is crucial for the separation and quantification of quetiapine and its impurities.

-

Chromatographic System: A gradient HPLC system with a UV detector.[10][11]

-

Column: Waters Symmetry C8 (250 x 4.6mm, 5µm) or equivalent.[10]

-

Mobile Phase A: Phosphate buffer (pH 3.0 adjusted with orthophosphoric acid).[10]

-

Mobile Phase B: Acetonitrile.[10]

-

Gradient Program: A gradient elution starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: Ambient.[10]

-

Detection Wavelength: 290 nm.[10]

-

Injection Volume: 10 µL.[10]

-

Sample Preparation: Dissolve an accurately weighed amount of the quetiapine sample in the mobile phase to achieve a known concentration.

Isolation of Impurities by Preparative HPLC

For structural elucidation, impurities are often isolated from the bulk drug substance using preparative HPLC.

-

System: A preparative HPLC system with a fraction collector.

-

Column: A larger-dimension column with the same stationary phase as the analytical method.

-

Method: The analytical HPLC method is scaled up for the preparative system, adjusting the flow rate and injection volume accordingly.

-

Fraction Collection: Fractions corresponding to the impurity peaks are collected, pooled, and the solvent is evaporated to yield the isolated impurity.

Structural Characterization by Spectroscopic Methods

The definitive structure of each impurity is determined using a combination of spectroscopic techniques.[1][2][4][5][6][9]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity. Electrospray ionization (ESI) is a commonly used technique.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the elucidation of the complete chemical structure.[4]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[4]

Forced Degradation Studies

To investigate the stability of quetiapine and identify potential degradation products, forced degradation studies are performed under various stress conditions.[7][8]

-

Acidic Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.[7]

-

Basic Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.[7]

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.[7]

-

Thermal Degradation: The drug substance is heated in an oven.

-

Photolytic Degradation: The drug substance is exposed to UV light.

-

Analysis: The stressed samples are then analyzed by a stability-indicating HPLC method to separate and identify the degradation products.[7][8]

Visualizations

The following diagrams illustrate the chemical structures of quetiapine and its key impurities, as well as a typical workflow for impurity analysis.

Caption: Chemical relationship between Quetiapine and its major impurities.

Caption: General workflow for the identification and characterization of impurities.

Signaling Pathways

While the primary mechanism of action of quetiapine involves antagonism at dopamine D2 and serotonin 5-HT2A receptors, the pharmacological activities of its process impurities are not extensively studied. It is crucial for drug development professionals to consider that structurally similar impurities may possess some affinity for the same receptors or interact with other biological targets, potentially impacting the overall safety and efficacy profile of the drug product. Further research into the pharmacological and toxicological profiles of these impurities is warranted.

Conclusion

A thorough understanding of the chemical structures and formation of process-related impurities and degradation products of quetiapine is paramount for the development of a safe, effective, and high-quality pharmaceutical product. The implementation of robust analytical methods for the detection, quantification, and characterization of these impurities, as outlined in this guide, is a critical component of the drug development and manufacturing process. Continuous monitoring and control of the impurity profile are essential to meet regulatory requirements and ensure patient safety. are essential to meet regulatory requirements and ensure patient safety.

References

- 1. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. benchchem.com [benchchem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]

- 8. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods [pubmed.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. bepls.com [bepls.com]

- 11. Bot Verification [rasayanjournal.co.in]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization, and analysis of compounds related to the atypical antipsychotic drug, quetiapine. The information presented herein is intended to support research, development, and quality control activities by providing detailed methodologies, quantitative data, and visual representations of synthetic and analytical processes.

Introduction to Quetiapine and Related Compounds

Quetiapine, an atypical antipsychotic, is widely used in the treatment of schizophrenia and bipolar disorder. Its therapeutic action is primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2][3] The manufacturing process, storage, and metabolism of quetiapine can lead to the formation of various related compounds, including process impurities, degradation products, and metabolites. The identification and control of these compounds are critical to ensure the quality, safety, and efficacy of the final drug product, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[4]

This guide details the common process-related impurities arising from the synthesis of quetiapine, as well as degradation products observed under stress conditions such as acid, base, oxidation, heat, and light.

Synthesis and Formation of Process-Related Impurities

The synthesis of quetiapine typically involves the reaction of 11-piperazinyl-dibenzo[b,f][1][4]thiazepine with 2-(2-chloroethoxy)ethanol.[4] During this process, several related compounds can be formed. The following diagram illustrates a common synthetic route and the formation of key process-related impurities.

Quantitative Data Summary

The following tables summarize quantitative data for commonly identified quetiapine-related compounds, including their typical levels and analytical detection parameters.

Table 1: Process-Related Impurities

| Impurity Name | Common Name | Typical Range (%) | Source |

| 2-[4-dibenzo[b,f][1][4]thiazepine-11-yl-1-piperazinyl]1-2-ethanol | Desethanol Quetiapine (Impurity I) | 0.05 - 0.15 | [1][3] |

| 11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f][1][4]thiazepine | N-formyl piperazinyl thiazepine (Impurity II) | 0.05 - 0.15 | [1][3] |

| 2-(2-hydroxy ethoxy)ethyl-2-[2-[4-dibenzo[b,f][1][4]thiazepine-11-piperazinyl-1-carboxylate | Quetiapine Carboxylate (Impurity III) | 0.05 - 0.15 | [1][3] |

| 11-[4-ethyl-1-piperazinyl]dibenzo[b,f][1][4]thiazepine | Ethylpiperazinyl Thiazepine (Impurity IV) | 0.05 - 0.15 | [1][3] |

| 1,4-bis[dibenzo[b,f][1][4]thiazepine-11-yl]piperazine | Bis(dibenzo)piperazine (Impurity VI) | 0.05 - 0.15 | [1][3] |

| 11-piperazinyl-dibenzo[b,f][1][4]thiazepine | Piperazinyl Thiazepine | 0.05 - 0.15 | [1][3] |

Table 2: Degradation Products

| Degradation Condition | Major Degradants | Reference |

| Acid Hydrolysis (0.1 N HCl) | Degradant with m/z 402 | [5] |

| Oxidative (30% H2O2) | N-Oxide, S-Oxide | [6] |

| Photodegradation | 2-[2-[4-(5-oxidodibenzo[b,f][1][4]thiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol | [7] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A common analytical technique for the separation and quantification of quetiapine and its related compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 stationary phase, such as an Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).[6]

-

Mobile Phase : A gradient elution is typically employed.

-

Flow Rate : 1.0 mL/min.[8]

-

Injection Volume : 20 µL.[8]

-

Column Temperature : 25 °C.[8]

-

Detection : UV detection at 252 nm.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Structural Elucidation

LC-MS/MS is a powerful tool for the identification and structural characterization of unknown impurities and degradation products.

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or triple quadrupole instrument, coupled to an LC system.[9][10]

-

Ionization Source : Electrospray Ionization (ESI) in positive mode is commonly used.[10]

-

MS/MS Analysis : Fragmentation spectra are obtained to elucidate the structure of the compounds. For example, the MS/MS ion transitions for quetiapine are often monitored at m/z 384.1 → 253.1.[11]

-

Data Analysis : The accurate mass measurements from high-resolution MS aid in determining the elemental composition of the analytes.[9]

Forced Degradation Studies

Forced degradation studies are performed to assess the stability of quetiapine and to identify potential degradation products.

-

Acid Degradation : The drug substance is exposed to an acidic solution (e.g., 0.1 N HCl) and heated.[5]

-

Base Degradation : The drug substance is treated with a basic solution (e.g., 0.1 N NaOH).

-

Oxidative Degradation : The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 30% H2O2).[6]

-

Thermal Degradation : The drug substance is subjected to high temperatures.

-

Photodegradation : The drug substance is exposed to UV light.

Analytical Workflow for Identification and Characterization

The following diagram outlines a typical workflow for the identification and characterization of quetiapine-related compounds.

Quetiapine Signaling Pathways

Quetiapine exerts its therapeutic effects through a complex interplay with multiple neurotransmitter systems. The primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] Its active metabolite, norquetiapine, also contributes significantly to its antidepressant effects by inhibiting the norepinephrine reuptake transporter (NET).[1][3][4]

Downstream signaling pathways, such as the Akt/GSK3β and ERK pathways, are also modulated by quetiapine and are believed to play a role in its long-term therapeutic effects, including neuroprotection and synaptic plasticity.[12]

Conclusion

This technical guide has provided a detailed overview of the identification and analysis of quetiapine-related compounds. The information presented, including tabulated data, experimental protocols, and visual diagrams, serves as a valuable resource for professionals in the pharmaceutical industry. A thorough understanding and control of these related compounds are essential for ensuring the development of high-quality, safe, and effective quetiapine drug products. safe, and effective quetiapine drug products.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Neurobiological bases of quetiapine antidepresant effect in the bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Divergent effects of acute and repeated quetiapine treatment on dopamine neuron activity in normal vs. chronic mild stress induced hypodopaminergic states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. psychiatrist.com [psychiatrist.com]

- 9. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quetiapine and aripiprazole signal differently to ERK, p90RSK and c-Fos in mouse frontal cortex and striatum: role of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Quetiapine Dimer Impurity: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. One such impurity is the quetiapine dimer, a process-related impurity that requires careful monitoring. This technical guide provides an in-depth overview of the quetiapine dimer impurity, including its chemical and physical properties, synthesis, analytical quantification, and available toxicological and pharmacological information.

Chemical and Physical Properties

The this compound, scientifically known as 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine, is a significant process-related impurity in the synthesis of quetiapine.[1][3] Its formation is primarily attributed to the dimerization of quetiapine molecules or intermediates during the manufacturing process.[4]

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 945668-94-0 | [5][6][7] |

| Molecular Formula | C30H24N4S2 | [5][6] |

| Molecular Weight | 504.67 g/mol | [5][6] |

| Appearance | White to Pale Yellow Solid | [8] |

| Melting Point | 291-294°C | |

| Solubility | Soluble in Chloroform | |

| IUPAC Name | 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine | [3] |

| Synonyms | This compound, Quetiapine EP Impurity D, Bis(dibenzothiazepinyl)piperazine | [7] |

Synthesis and Formation

The this compound is typically formed as a byproduct during the synthesis of quetiapine.[4] One of the primary mechanisms of its formation involves the reaction of 11-chloro-dibenzo[b,f][1][2]thiazepine with piperazine under specific conditions.[9]

Experimental Protocol for Synthesis

The following protocol describes a method for the synthesis of the this compound:

Materials:

-

Piperazine

-

Xylene

-

Potassium iodide or Sodium iodide (catalyst)

-

Anhydrous potassium carbonate or Anhydrous sodium carbonate

-

Purified water

Procedure: [9]

-

Dissolve 21.6 g of 11-chloro-dibenzo[b,f][1][2]thiazepine in 120 ml of xylene and stir the solution.

-

Add 5.0 g of piperazine, 1.2 g of potassium iodide, and 24 g of potassium carbonate to the mixture.

-

Heat the reaction mixture to a temperature of 105-115°C and maintain for 5 hours.

-

After the reaction is complete, cool the mixture to 20-30°C.

-

Wash the mixture with 100 ml of purified water for 20 minutes.

-

Filter the mixture to isolate the solid product.

-

Re-dissolve the obtained solid in 100 ml of purified water to yield the this compound.

This process has been reported to yield a product with a purity of 99.5% and a yield of 88.0%.[9]

The formation of the dimer impurity can be visualized through the following workflow:

Analytical Quantification

The detection and quantification of the this compound are crucial for quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. Several stability-indicating HPLC methods have been developed for the analysis of quetiapine and its related substances, including the dimer impurity.[2][5][10][11][12][13][14]

Representative HPLC Method Parameters

The following table summarizes typical parameters for an HPLC method capable of separating the this compound from the active pharmaceutical ingredient (API) and other related substances.

| Parameter | Description | Reference |

| Column | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) | [2][14] |

| Mobile Phase A | 0.1 % aqueous triethylamine (pH 7.2) | [2][14] |

| Mobile Phase B | Acetonitrile and methanol (80:20 v/v) | [2][14] |

| Elution | Gradient | [2][14] |

| Flow Rate | 0.5 mL/min | [14] |

| Detection | UV at 252 nm | [2][14] |

| Column Temperature | 40°C | [14] |

The workflow for the analytical quantification of the this compound can be outlined as follows:

Toxicological and Pharmacological Profile

Limited specific toxicological and pharmacological data are available for the this compound itself.[4] The toxicological assessment of impurities is often inferred from the profile of the parent drug and the impurity's structure. Given its structural similarity to quetiapine, it is prudent to handle the dimer impurity with similar safety precautions.

The parent compound, quetiapine, exerts its antipsychotic effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[15] It also has an affinity for other receptors, including histaminergic and adrenergic receptors, which contributes to its side effect profile.[16] The dimer's larger and more rigid structure, compared to a single quetiapine molecule, may influence its receptor binding affinity and pharmacological activity, though specific studies on this are lacking.

The potential toxicological concerns for impurities in pharmaceuticals include general toxicity and, in some cases, genotoxicity. While there is no specific data on the genotoxicity of the quetiapine dimer, regulatory guidelines necessitate the control of such impurities to ensure patient safety.

The mechanism of action of quetiapine involves a complex interaction with multiple neurotransmitter systems. The potential impact of the dimer impurity on these pathways is not well-characterized.

Conclusion

The this compound is a critical quality attribute to be monitored during the manufacturing of quetiapine. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and established analytical methods for its quantification. While specific pharmacological and toxicological data for the dimer are scarce, its structural relationship to quetiapine warrants strict control to ensure the safety and efficacy of the final drug product. Further research into the biological activity of this impurity would be beneficial for a more complete risk assessment.

References

- 1. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. bepls.com [bepls.com]

- 6. 1,4-Bis(dibenzo[b,f][1,4]thiazepin-11-yl)piperazine | Advent [adventchembio.com]

- 7. 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine | C30H24N4S2 | CID 24740561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bis(dibenzothiazepinyl) Piperazine (1,4-Bis(dibenzo[b,f][1… [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. EXPERIMENTAL STUDY OF THE TOXICITY AND HAZARD OF QUETIAPINE FUMARATE - Golubeva - Toxicological Review [archivog.com]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

- 14. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tsijournals.com [tsijournals.com]

- 16. scispace.com [scispace.com]

Unraveling the Genesis of Dimer Impurity in Quetiapine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the origins, formation mechanisms, and analytical characterization of the dimer impurity observed during the synthesis of Quetiapine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the manufacturing and quality control of this critical atypical antipsychotic medication.

Introduction to Quetiapine and its Dimer Impurity

Quetiapine, an atypical antipsychotic, is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure its safety and efficacy. During the synthesis of Quetiapine, several process-related impurities and degradation products can arise. Among these, a notable dimer impurity has been identified as 1,4-bis[dibenzo[b,f][1][2]thiazepin-11-yl]piperazine. The presence of this impurity, even in trace amounts, necessitates a thorough understanding of its formation pathways to implement effective control strategies.

Formation Pathways of the Dimer Impurity

The formation of the 1,4-bis[dibenzo[b,f][1][2]thiazepin-11-yl]piperazine dimer impurity is primarily associated with the main synthesis route of Quetiapine. The key reaction involves the condensation of 11-chlorodibenzo[b,f][1][2]thiazepine with a piperazine derivative. The dimer is typically formed when two molecules of the dibenzothiazepine intermediate react with a single molecule of piperazine.

Several factors can contribute to the formation of this dimer:

-

Stoichiometry of Reactants: An insufficient amount of the piperazine-containing side chain reactant relative to the 11-chlorodibenzo[b,f][1][2]thiazepine intermediate can favor the reaction of two intermediate molecules with one piperazine molecule.

-

Reaction Temperature: Elevated reaction temperatures can increase the rate of the dimerization reaction.

-

Presence of a Precursor Impurity: The dimer can also be formed from the reaction of 11-piperazinyldibenzo[b,f][1][2]thiazepine (a key intermediate in Quetiapine synthesis) with another molecule of 11-chlorodibenzo[b,f][1][2]thiazepine.

The following diagram illustrates the proposed synthetic pathway for the formation of the Quetiapine dimer impurity.

Experimental Protocols

This section details the experimental protocols for the synthesis of the dimer impurity and the analytical procedures for its detection and quantification.

Synthesis of 1,4-bis[dibenzo[b,f][1][2]thiazepin-11-yl]piperazine (Dimer Impurity)

This protocol is based on the likely reaction mechanism identified from literature sources.

Materials:

-

Piperazine

-

Diisopropylethylamine (DIPEA)

-

Toluene

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 11-chlorodibenzo[b,f][1][2]thiazepine (2 equivalents) in toluene, add piperazine (1 equivalent) and DIPEA (2.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 1,4-bis[dibenzo[b,f][1][2]thiazepin-11-yl]piperazine.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of Quetiapine and to identify potential degradation products, including the dimer impurity, under various stress conditions.

General Procedure:

-

Prepare a stock solution of Quetiapine Fumarate in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

-

Subject aliquots of the stock solution to the following stress conditions:

-

Acidic Hydrolysis: Add 1N HCl and heat at 60-80°C for a specified period (e.g., 24-72 hours).

-

Basic Hydrolysis: Add 1N NaOH and heat at 60-80°C for a specified period.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature or heat at a controlled temperature.

-

Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80-105°C).

-

Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and visible light.

-

-

After the specified time, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the stressed samples by a validated stability-indicating HPLC or UPLC method.

Analytical Method for Impurity Profiling

A validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is crucial for the separation and quantification of Quetiapine and its impurities.

Table 1: Typical HPLC/UPLC Method Parameters

| Parameter | HPLC | UPLC |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Phosphate buffer (e.g., pH 6.5) | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile/Methanol mixture | Acetonitrile |

| Gradient | Optimized gradient program | Optimized gradient program |

| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min |

| Column Temperature | 25 - 40°C | 30 - 45°C |

| Detection Wavelength | 220 - 290 nm | 220 - 290 nm |

| Injection Volume | 10 - 20 µL | 1 - 5 µL |

The following diagram illustrates a typical analytical workflow for the identification and quantification of the dimer impurity.

References

An In-depth Technical Guide to Forced Degradation Studies of Quetiapine Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies for the atypical antipsychotic drug, quetiapine fumarate. The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies, also known as stress testing, are essential in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Quetiapine fumarate is susceptible to degradation under various stress conditions, primarily oxidative and hydrolytic.[1][2] This document outlines the experimental protocols for conducting these studies, summarizes the quantitative outcomes of degradation, and presents a visual representation of the experimental workflow.

Experimental Protocols for Forced Degradation

Forced degradation studies for quetiapine fumarate are typically conducted by subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][3] The following protocols are synthesized from various validated studies to provide a detailed methodology.

1. Acid Hydrolysis:

-

Procedure: A stock solution of quetiapine fumarate is prepared and treated with the acidic solution. The mixture is then typically refluxed at a controlled temperature (e.g., 80°C) for a specified duration, which can range from one hour to several hours.[6] Following the stress period, the solution is neutralized with an equivalent concentration of a base like sodium hydroxide (NaOH).[7]

-

Example: A sample of quetiapine fumarate can be refluxed with 1N HCl at 80°C for 1 hour and then neutralized with 1N NaOH. Another study involved exposing a 50 μg/mL solution of quetiapine fumarate to 0.1N HCl for up to 48 hours.[4]

2. Alkaline Hydrolysis:

-

Procedure: Similar to acid hydrolysis, a solution of quetiapine fumarate is treated with a basic solution. The reaction is allowed to proceed at a set temperature for a defined period, for instance, for 90 minutes under normal conditions or for longer durations like 48 hours.[4][7] Subsequently, the solution is neutralized with an equivalent concentration of an acid like HCl.[7]

-

Example: A study involved stressing a sample with 2N NaOH for 2 hours, followed by neutralization with 2N HCl. In another instance, a 50 μg/mL solution was treated with 0.1N NaOH for up to 48 hours.[4]

3. Oxidative Degradation:

-

Reagent: Hydrogen Peroxide (H₂O₂) solution, typically ranging from 3% to 30%.[4][8]

-

Procedure: A solution of quetiapine fumarate is exposed to H₂O₂. The reaction may be carried out at room temperature or elevated temperatures (e.g., 60°C) for a period ranging from minutes to hours.[8]

-

Example: A sample can be stressed with 1% H₂O₂ for 20 minutes on a benchtop. Another protocol involved using 30% H₂O₂ at 60°C for 1 hour, which resulted in significant degradation.[8]

4. Thermal Degradation:

-

Procedure: A solid sample of quetiapine fumarate is exposed to dry heat in a temperature-controlled oven. The temperature and duration can vary, for example, 80°C for 36 hours or 120°C for 12 hours.[3]

5. Photolytic Degradation:

-

Procedure: A solution of quetiapine fumarate is exposed to a UV lamp in a photostability chamber. The duration of exposure can range from 1 to 5 hours.[7] Another approach involves exposing the sample to a combination of UV (200 Watt hours/square meter) and visible light (1.2 million Lux hours) as per ICH Q1B guidelines.

Quantitative Data Summary

The extent of degradation of quetiapine fumarate under different stress conditions has been quantified in several studies. The following tables summarize these findings.

Table 1: Summary of Quetiapine Fumarate Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1N HCl | 24 hours | Not Specified | 84.9% | [4] |

| Acid Hydrolysis | 0.1N HCl | 48 hours | Not Specified | 100% | [4] |

| Acid Hydrolysis | Not Specified | Not Specified | Not Specified | 24.56% | [3] |

| Alkaline Hydrolysis | 0.1N NaOH | 24 hours | Not Specified | 33.1% | [4] |

| Alkaline Hydrolysis | 0.1N NaOH | 48 hours | Not Specified | 66.1% | [4] |

| Alkaline Hydrolysis | Not Specified | Not Specified | Not Specified | 25.42% | [3] |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | Not Specified | 11.5% | [4] |

| Oxidative Degradation | 3% H₂O₂ | 48 hours | Not Specified | 100% | [4] |

| Oxidative Degradation | Hydrogen Peroxide | Not Specified | Not Specified | 61.45% | [3] |

| Thermal Degradation | Dry Heat | 36 hours | 80°C | 8.42% | [3] |

| Photolytic Degradation | UV/Visible Light | Not Specified | Not Specified | 5.45% | [3] |

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the drug substance from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

Table 2: Typical HPLC Method Parameters for Quetiapine Fumarate Stability Studies

| Parameter | Description | Reference |

| Column | C18 column (e.g., Thermo column Symmetry C18, 4.6 x 150mm, 5 μm) | [7] |

| Mobile Phase | A mixture of a buffer (e.g., Sodium dihydrogen phosphate, pH 4.0) and an organic solvent (e.g., Methanol) in a specific ratio (e.g., 35:65 v/v). | [7] |

| Flow Rate | Typically 1.0 ml/min. | [3][7] |

| Detection Wavelength | 220 nm or 252 nm. | [3][8] |

| Run Time | Generally short, around 6 minutes. | [7] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of quetiapine fumarate.

Caption: General workflow for forced degradation studies of quetiapine fumarate.

Degradation Pathway of Quetiapine Fumarate

Based on the literature, the primary degradation pathways for quetiapine involve oxidation and hydrolysis. Oxidative stress leads to the formation of N-oxide and S-oxide derivatives.[8] Hydrolytic conditions can also lead to the cleavage of the molecule.

References

- 1. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Stability indicating hplc determination of quetiapine fumarate [wisdomlib.org]

- 4. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. waters.com [waters.com]

- 7. jddtonline.info [jddtonline.info]

- 8. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oxidative Degradation of Quetiapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidative degradation of quetiapine, an atypical antipsychotic medication. Understanding the degradation pathways and the resulting impurities is crucial for ensuring the stability, efficacy, and safety of quetiapine drug products. This document details the primary oxidative degradation products, the experimental protocols for stress testing, and the analytical methodologies for their identification and quantification.

Introduction to Quetiapine and its Susceptibility to Oxidation

Quetiapine, chemically known as 2-[2-(4-dibenzo[b,f][1][2]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol, is a dibenzothiazepine derivative.[3] Its molecular structure contains several sites susceptible to oxidative attack, primarily the sulfur atom in the dibenzothiazepine ring and the nitrogen atoms in the piperazine ring. Forced degradation studies have consistently shown that quetiapine is particularly labile under oxidative stress conditions.[1][4] The primary oxidative degradation pathways involve sulfoxidation and N-oxidation.[2][5]

Major Oxidative Degradation Products

The principal products formed during the oxidative degradation of quetiapine are Quetiapine S-oxide and Quetiapine N-oxide. Another significant metabolite and potential degradant is 7-hydroxyquetiapine.

Quetiapine S-oxide

Oxidation of the sulfur atom in the dibenzothiazepine ring leads to the formation of Quetiapine S-oxide.[2][6] This is often a major degradation product observed in forced degradation studies using oxidizing agents like hydrogen peroxide.[5]

Quetiapine N-oxide

The nitrogen atom in the piperazine ring is also susceptible to oxidation, resulting in the formation of Quetiapine N-oxide.[2][7] This compound has been identified as a significant impurity in stability studies.

7-Hydroxyquetiapine

Hydroxylation of the dibenzothiazepine ring can occur, leading to the formation of 7-hydroxyquetiapine.[3][8][9] While this is a known human metabolite, it can also be formed under oxidative stress conditions.

Quantitative Data on Oxidative Degradation

The following table summarizes quantitative data from various forced degradation studies on quetiapine under oxidative conditions.

| Oxidizing Agent | Concentration | Temperature | Duration | % Degradation of Quetiapine | Major Degradation Products Identified | Reference |

| Hydrogen Peroxide (H₂O₂) | 3% | Not Specified | 24 hours | 11.5% | Not Specified | [4] |

| Hydrogen Peroxide (H₂O₂) | 3% | Not Specified | 48 hours | 100% | Not Specified | [4] |

| Hydrogen Peroxide (H₂O₂) | 30% | 60°C | 1 hour | Significant Degradation | N-Oxide, S-Oxide | [5] |

| Hydrogen Peroxide (H₂O₂) | 1% | Bench top | 20 minutes | Not Specified | Not Specified | |

| Hydrogen Peroxide (H₂O₂) | 3% and 6% | Not Specified | Not Specified | Significant Degradation | Not Specified | [10] |

Experimental Protocols for Oxidative Degradation Studies

This section provides a detailed methodology for conducting forced oxidative degradation studies on quetiapine, synthesized from various published methods.[4][5][10]

Materials

-

Quetiapine Fumarate reference standard

-

Hydrogen Peroxide (3%, 10%, or 30% v/v solution)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Buffer solutions (e.g., phosphate buffer, ammonium acetate)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment and neutralization

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer

Preparation of Quetiapine Stock Solution

-

Accurately weigh a suitable amount of Quetiapine Fumarate reference standard.

-

Dissolve the standard in a suitable solvent, typically a mixture of methanol and water, to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

Oxidative Stress Conditions

-

Transfer a known volume of the quetiapine stock solution into a volumetric flask.

-

Add a specified volume of the hydrogen peroxide solution (e.g., to achieve a final concentration of 3% or 30% H₂O₂).

-

The reaction can be carried out at room temperature or under elevated temperatures (e.g., 60°C) for a defined period (e.g., 1 to 48 hours).[4][5]

-

After the specified time, neutralize the excess oxidizing agent if necessary (e.g., by dilution or with a mild reducing agent, though dilution is more common in analytical preparations).

-

Dilute the solution to a suitable concentration for analysis with the mobile phase or a suitable diluent.

Analytical Method for Degradation Monitoring

A stability-indicating HPLC or UPLC method is essential for separating quetiapine from its degradation products.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate, phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).

-

Detection: UV detection is typically performed at a wavelength where both quetiapine and its degradation products have significant absorbance (e.g., 220 nm or 252 nm).[5]

-

Mass Spectrometry: For identification and structural elucidation of the degradation products, a mass spectrometer (e.g., triple quadrupole or Q-TOF) coupled with the LC system is employed.[1][12]

Visualizations

Oxidative Degradation Pathway of Quetiapine

Caption: Primary oxidative degradation pathways of quetiapine.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced oxidative degradation study of quetiapine.

Conclusion

The oxidative degradation of quetiapine is a critical aspect to consider during drug development and formulation. The primary degradation pathways lead to the formation of Quetiapine S-oxide and N-oxide. Rigorous forced degradation studies, coupled with robust, stability-indicating analytical methods, are essential for identifying and controlling these impurities to ensure the quality and safety of quetiapine-containing pharmaceutical products. This guide provides a foundational understanding and practical framework for researchers and professionals working with this important antipsychotic drug.

References

- 1. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. Quetiapine N-oxide–fumaric acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-Hydroxyquetiapine | C21H25N3O3S | CID 132203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. greenpharmacy.info [greenpharmacy.info]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Piperazine Cross-Linking in Quetiapine API Manufacturing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of piperazine cross-linking, a critical aspect of impurity formation during the Active Pharmaceutical Ingredient (API) manufacturing of Quetiapine. Understanding and controlling these impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This document delves into the formation mechanisms, analytical detection, and control strategies for the primary piperazine-related cross-linked impurity, supported by experimental data and visual workflows.

Introduction to Piperazine Cross-Linking in Quetiapine Synthesis

Quetiapine, an atypical antipsychotic, is synthesized through a multi-step process that commonly involves the use of piperazine. A key step in many synthetic routes is the reaction of 11-chlorodibenzo[b,f][1][2]thiazepine with a piperazine derivative.[3] Under certain process conditions, side reactions can occur, leading to the formation of process-related impurities. One of the most significant of these is a cross-linked impurity formed through the piperazine moiety.

The primary piperazine cross-linked impurity is 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine , often referred to as the Quetiapine Dimer Impurity or Quetiapine EP Impurity D .[4][5] This impurity arises from the reaction of two molecules of the 11-chlorodibenzo[b,f][1][2]thiazepine intermediate with one molecule of piperazine. The presence of this and other impurities must be carefully monitored and controlled to meet the stringent requirements of regulatory bodies like the FDA and EMA.[6][7]

Formation of the this compound

Reaction Mechanism

The formation of the this compound is a direct consequence of the nucleophilic nature of the piperazine ring and the electrophilic character of the 11-chlorodibenzo[b,f][1][2]thiazepine intermediate. The generally accepted mechanism involves a sequential nucleophilic substitution reaction.

Step 1: Formation of the Monosubstituted Intermediate One of the nitrogen atoms of the piperazine molecule acts as a nucleophile, attacking the electrophilic carbon at the 11-position of the dibenzo[b,f][1][2]thiazepine ring and displacing the chloride leaving group. This results in the formation of a monosubstituted piperazine intermediate, 11-(piperazin-1-yl)dibenzo[b,f][1][2]thiazepine.

Step 2: Formation of the Dimer The second, unreacted nitrogen atom of the monosubstituted piperazine intermediate can then act as a nucleophile and react with a second molecule of 11-chlorodibenzo[b,f][1][2]thiazepine. This second nucleophilic substitution reaction forms the symmetrical dimer impurity.

This cross-linking phenomenon is particularly pronounced under alkaline conditions and at elevated temperatures, which favor nucleophilic substitution reactions.[1]

Key Process Parameters Influencing Dimer Formation

Several process parameters can influence the rate and extent of this compound formation. Careful control of these parameters is crucial for minimizing its presence in the final API.

-

Stoichiometry of Reactants: An excess of piperazine relative to the 11-chlorodibenzo[b,f][1][2]thiazepine intermediate can favor the formation of the desired monosubstituted product, which is a key intermediate for Quetiapine synthesis. Conversely, a molar ratio that is close to stoichiometric or has an excess of the chloro intermediate can increase the likelihood of the dimer formation.

-

Reaction Temperature: Higher reaction temperatures generally accelerate the rate of both the desired reaction and the formation of the dimer impurity.[1] Optimization of the reaction temperature is critical to ensure a reasonable reaction rate while minimizing impurity formation.

-

Reaction Time: Prolonged reaction times can lead to an increase in the formation of the dimer impurity, especially if the desired monosubstituted product is allowed to react further with any remaining 11-chlorodibenzo[b,f][1][2]thiazepine.

-

Base and Solvent: The choice of base and solvent can significantly impact the reaction kinetics and selectivity. Alkaline conditions are known to promote the cross-linking reaction.[1]

Quantitative Data on Piperazine Cross-Linked Impurities

The levels of the this compound and other process-related impurities are typically monitored throughout the manufacturing process and in the final API. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for the identification, qualification, and quantification of impurities in drug substances.

| Impurity Name | Typical Levels Observed | Regulatory Threshold (ICH Q3A/B) |

| 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine (this compound) | 0.05 - 0.15% | Identification: ≥0.10%, Qualification: ≥0.15% |

| Other process-related impurities | Variable | Identification: ≥0.10%, Qualification: ≥0.15% |

Table 1: Typical levels of the this compound and general regulatory thresholds.[3]

Experimental Protocols

Synthesis of Quetiapine API (Illustrative)

The synthesis of Quetiapine typically involves the reaction of 11-chlorodibenzo[b,f][1][2]thiazepine with 1-(2-hydroxyethoxy)ethylpiperazine.

Materials:

-

1-(2-hydroxyethoxy)ethylpiperazine

-

Toluene

-

Sodium Carbonate

-

Sodium Iodide

Procedure:

-

A solution of 11-chlorodibenzo[b,f][1][2]thiazepine in toluene is prepared in a reaction vessel.

-

1-(2-hydroxyethoxy)ethylpiperazine, sodium carbonate, and a catalytic amount of sodium iodide are added to the solution.

-

The reaction mixture is heated to reflux and maintained for a specified period, with reaction progress monitored by a suitable analytical technique (e.g., HPLC).

-

Upon completion, the reaction mixture is cooled and washed with water to remove inorganic salts.

-

The organic layer containing Quetiapine is separated, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude Quetiapine is then purified, typically through crystallization, to remove impurities.

Synthesis of 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine (this compound)

This protocol describes a method for the deliberate synthesis of the dimer impurity, which can be used as a reference standard for analytical method development and validation.

Materials:

-

Piperazine (5.0 g)

-

Potassium Iodide (1.2 g)

-

Anhydrous Potassium Carbonate (24 g)

-

Xylene (120 ml)

-

Purified Water

Procedure:

-

Dissolve 21.6 g of 11-chloro-dibenzo[b,f][1][2]thiazepine in 120 ml of xylene in a suitable reaction flask with stirring.

-

Add 5.0 g of piperazine, 1.2 g of potassium iodide, and 24 g of anhydrous potassium carbonate to the mixture.

-

Heat the reaction mixture to a temperature of 105-115°C and maintain for 5 hours.

-

After the reaction is complete, cool the mixture to 20-30°C.

-

Wash the reaction mixture with 100 ml of purified water for 20 minutes.

-

Filter the mixture to collect the solid product.

-

Re-dissolve the collected solid in 100 ml of purified water and then filter to obtain the purified this compound.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the detection and quantification of the this compound and other related substances in the Quetiapine API.

HPLC-UV Method

A typical Reverse-Phase HPLC (RP-HPLC) method with UV detection is employed for routine quality control analysis.

| Parameter | Typical Conditions |

| Column | C18 or C8, e.g., YMC-Triart C8 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents (e.g., acetonitrile, methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Table 2: Typical HPLC-UV method parameters for Quetiapine impurity profiling.[8]

Method Validation

The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are crucial for demonstrating the stability-indicating nature of the analytical method.[9]

Control Strategies for Piperazine Cross-Linking

A robust control strategy is essential to minimize the formation of the this compound and ensure the consistent quality of the API. This strategy encompasses raw material control, in-process controls, and final product testing.

Raw Material Control

-

Quality of 11-chlorodibenzo[b,f][1][2]thiazepine: The purity of this key intermediate is critical. The presence of any reactive impurities could lead to the formation of other by-products.

-

Quality of Piperazine: The purity and water content of piperazine should be well-controlled.

In-Process Controls (IPCs)

-

Monitoring of Reaction Progress: Real-time monitoring of the reaction using techniques like in-situ FTIR or Raman spectroscopy, or at-line HPLC can provide valuable information about the consumption of starting materials and the formation of products and impurities. This allows for precise determination of the reaction endpoint.

-

Control of Stoichiometry: Accurate dosing of reactants is crucial.

-

Temperature and Time Control: Strict control over the reaction temperature and duration is necessary to minimize the formation of the dimer.

Purification Strategies

-

Crystallization: The primary method for purifying crude Quetiapine is crystallization. The choice of solvent system is critical to ensure that the dimer impurity is effectively purged from the final product.

-

Chromatography: In some cases, preparative chromatography may be used to remove impurities that are difficult to separate by crystallization.

Visualizations

Caption: Synthetic pathway of Quetiapine showing the point of dimer impurity formation.

Caption: A typical workflow for the control of impurities during API manufacturing.

Conclusion

Piperazine cross-linking, leading to the formation of the this compound, is a critical consideration in the manufacturing of Quetiapine API. A thorough understanding of the reaction mechanism, coupled with robust analytical methods and a comprehensive control strategy, is essential for minimizing the levels of this and other impurities. By implementing stringent controls over raw materials, in-process parameters, and purification processes, pharmaceutical manufacturers can ensure the consistent production of high-quality Quetiapine API that meets all regulatory requirements and ensures patient safety. This guide provides a foundational understanding for researchers and drug development professionals to address the challenges associated with piperazine cross-linking in Quetiapine synthesis.

References

- 1. Buy this compound | 945668-94-0 [smolecule.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. tsijournals.com [tsijournals.com]

- 6. EP2245021B1 - A process for the preparation of quetiapine - Google Patents [patents.google.com]

- 7. CN101198599A - The method for preparing quetiapine fumarate - Google Patents [patents.google.com]

- 8. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Degradation Pathways of Quetiapine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preliminary investigation into the degradation pathways of the atypical antipsychotic drug, quetiapine. A thorough understanding of a drug's stability and degradation profile is paramount in the development of safe, effective, and stable pharmaceutical formulations. This document outlines the primary degradation routes of quetiapine under various stress conditions, details the experimental protocols for forced degradation studies, and presents the identified degradation products in a structured format for comparative analysis.

Core Degradation Pathways

Quetiapine is susceptible to degradation under oxidative, hydrolytic (acidic and basic), and photolytic stress conditions.[1][2] The primary degradation products arise from modifications to the dibenzothiazepine nucleus and the piperazine ring.

-

Oxidative Degradation: Oxidation is a significant degradation pathway for quetiapine.[1][3] The primary products formed are Quetiapine N-oxide and Quetiapine S-oxide , resulting from the oxidation of the nitrogen atom in the piperazine ring and the sulfur atom in the dibenzothiazepine ring, respectively.[3][4]

-

Hydrolytic Degradation: Quetiapine degrades under both acidic and basic conditions.[1][5] Acid-catalyzed hydrolysis can lead to the formation of several degradation products, with one study identifying a major degradant with an m/z of 402 under acidic stress. Basic hydrolysis also contributes to the degradation of the parent molecule.[5]

-

Photodegradation: Exposure to light can induce the degradation of quetiapine.[6][7] Photoinduced electron transfer-mediated transformation has been identified as a mechanism of photodegradation.[6] One major photodegradation product has been identified as 2-[2-[4-(5-oxidodibenzo[b,f][3][4]thiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol.[7][8]

Quantitative Analysis of Degradation

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to identify potential degradation products that may arise during the shelf-life of a drug product. The following table summarizes the quantitative data from a representative forced degradation study.

| Stress Condition | Reagent/Condition | Duration | Temperature | Quetiapine Degraded (%) | Major Degradation Products Identified | Reference |

| Acid Hydrolysis | 1 N HCl | 4 days | 60 °C | 7.48% | Sulfoxide, Unknown at RRT 0.79 | [4] |

| Base Hydrolysis | 0.1 N NaOH | 48 hours | - | 66.1% | Not specified in detail | [5] |